2-Chloro-5-methyl-1-cyclohexenecarbaldehyde
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Overview
Description
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclohexene ring substituted with a chlorine atom at the second position, a methyl group at the fifth position, and an aldehyde group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-1-cyclohexenecarbaldehyde can be achieved through several methods. One common approach involves the chlorination of 5-methyl-1-cyclohexenecarbaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selective substitution at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: 2-Chloro-5-methyl-1-cyclohexenecarboxylic acid.
Reduction: 2-Chloro-5-methyl-1-cyclohexen-1-ol.
Substitution: 2-Methoxy-5-methyl-1-cyclohexenecarbaldehyde.
Scientific Research Applications
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism by which 2-Chloro-5-methyl-1-cyclohexenecarbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The aldehyde group can participate in various reactions, such as nucleophilic addition, where a nucleophile attacks the carbonyl carbon, resulting in the formation of an alcohol or other derivatives.
Comparison with Similar Compounds
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde can be compared with other similar compounds, such as:
2-Chloro-5-methoxy-1-cyclohexenecarbaldehyde: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.
2-Chloro-5-methyl-1-cyclohexen-1-ol:
5-Methyl-1-cyclohexenecarbaldehyde: This compound lacks the chlorine substitution, which can impact its reactivity and the types of reactions it can undergo.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H11ClO |
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Molecular Weight |
158.62 g/mol |
IUPAC Name |
2-chloro-5-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H11ClO/c1-6-2-3-8(9)7(4-6)5-10/h5-6H,2-4H2,1H3 |
InChI Key |
BQZCWZXFUYRYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C(C1)C=O)Cl |
Origin of Product |
United States |
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